molecular formula C4H8N4 B185353 5-ethyl-1H-1,2,4-triazol-3-amine CAS No. 22819-05-2

5-ethyl-1H-1,2,4-triazol-3-amine

Cat. No. B185353
CAS RN: 22819-05-2
M. Wt: 112.13 g/mol
InChI Key: ZVWFWIXWMIMWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1H-1,2,4-triazol-3-amine is a compound that consists of a triazole ring system and an amino group attached to carbon atom 3 . It has potential applications in various fields such as medicinal chemistry, agrochemicals, and material science . In medicinal chemistry, it is used as a starting material for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like 5-ethyl-1H-1,2,4-triazol-3-amine, often involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Two complementary pathways for the preparation of N-substituted 3-amino-1,2,4-triazoles were proposed and successfully realized in the synthesis of 20 representative examples .


Molecular Structure Analysis

The molecular structure of 5-ethyl-1H-1,2,4-triazol-3-amine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 5-ethyl-1H-1,2,4-triazol-3-amine are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-ethyl-1H-1,2,4-triazol-3-amine are characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Agricultural and Pharmaceutical Applications

5-ethyl-1H-1,2,4-triazol-3-amine and its derivatives have been extensively utilized in various fields, including agriculture and medicine. These compounds serve as the foundation for producing agricultural products, pharmaceuticals, dyes, and high-energy materials, along with anti-corrosion additives. Their role extends to creating analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications span across applied sciences, biotechnology, energy, and chemistry sectors. In agriculture, these substances are instrumental in manufacturing insecticides, fungicides, plant growth regulators, and inhibitors for nitrogen fertilizers' nitrification. Medicinally, they are used to produce drugs with antimicrobial and cardioprotective effects, highlighting their versatility and significance in diverse applications (Nazarov et al., 2021).

Synthesis and Physico-Chemical Properties

The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have indicated their significant utility in not only pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural domains. These derivatives are widely used for optical materials, coloring agents, antioxidants, and additives for fuels and oils, showcasing their extensive industrial relevance. They are also valued for their low toxicity levels, making them safer options for various applications (Parchenko, 2019).

Proton-Conducting Polymeric Membranes

Recent studies have focused on the development of proton-conducting fuel cell membranes based on 1H-1,2,4-triazole. These materials exhibit improved characteristics such as enhanced film-forming ability, increased thermal and electrochemical stability, and high mechanical strength. They offer significant improvements in ionic conductivity under anhydrous conditions at temperatures above 100 °C, presenting a promising avenue for the creation of heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives, particularly 1,4-disubstituted 1,2,3-triazole compounds prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been identified as efficient, environmentally friendly, and non-toxic corrosion inhibitors for metals and their alloys in various acidic media. These compounds offer a promising solution for protecting metal surfaces from corrosion, highlighting the broader implications of triazole derivatives in industrial applications (Hrimla et al., 2021).

properties

IUPAC Name

5-ethyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWFWIXWMIMWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364896
Record name 5-ethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1H-1,2,4-triazol-3-amine

CAS RN

22819-05-2
Record name 5-ethyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.